Home > Products > Screening Compounds P75278 > cis-Diaminodichloroplatinum
cis-Diaminodichloroplatinum -

cis-Diaminodichloroplatinum

Catalog Number: EVT-7905600
CAS Number:
Molecular Formula: Cl2H6N2Pt
Molecular Weight: 300.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cis-diaminodichloroplatinum(II), commonly known as cis-Diaminodichloroplatinum, is a platinum-based inorganic compound widely studied for its antitumor properties. [, , , ] It is classified as an alkylating agent, a group of drugs that interfere with DNA replication by forming covalent bonds with DNA bases. [, ] In scientific research, cis-Diaminodichloroplatinum serves as a model compound for studying DNA-metal interactions, mechanisms of drug resistance, and development of novel anticancer agents. [, , , , ]

Source and Classification

Cisplatin was first discovered in the 1960s during research on platinum compounds for their potential biological activity. It is classified as a platinum coordination complex and is one of the most extensively used chemotherapeutic agents in the treatment of various cancers, including testicular, ovarian, bladder, and lung cancers. Its mechanism of action involves the formation of DNA adducts, which disrupt normal cellular processes.

Synthesis Analysis

Cisplatin can be synthesized through various methods, primarily involving platinum salts such as potassium tetrachloroplatinate(II).

Methods of Synthesis

  1. Traditional Method: The classical synthesis involves reacting potassium tetrachloroplatinate(II) with aqueous ammonia. This method can produce unwanted byproducts like the trans isomer and requires additional purification steps to isolate pure cisplatin .
  2. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis, which allows for higher yields and purity in a shorter time frame. This method utilizes a specific molar ratio of potassium tetrachloroplatinate(II), ammonium acetate, and potassium chloride at elevated temperatures .
  3. Flow Chemistry Techniques: Innovations in flow chemistry have enabled the one-step synthesis of cisplatin on a gram scale without significant impurities, enhancing efficiency and scalability .

Technical Details

The microwave-assisted synthesis typically operates at temperatures around 100 °C for approximately 80 minutes, yielding high purity products suitable for biological studies . The purification process often involves high-performance liquid chromatography to isolate cisplatin from its byproducts.

Molecular Structure Analysis

Cisplatin has a square planar geometry characterized by its two ammonia ligands and two chloride ligands coordinated to a platinum center.

Structure Data

  • Molecular Formula: C6H12Cl2N2Pt\text{C}_6\text{H}_{12}\text{Cl}_2\text{N}_2\text{Pt}
  • Molecular Weight: 300.05 g/mol
  • Coordination Geometry: Square planar
  • Bond Angles: Approximately 90° between ligands

The structural configuration plays a crucial role in its biological activity, particularly its ability to form DNA cross-links.

Chemical Reactions Analysis

Cisplatin undergoes several chemical reactions that are essential for its therapeutic effects.

Key Reactions

  1. Activation: In physiological conditions, cisplatin can undergo hydrolysis to form reactive species that bind to DNA.
  2. DNA Binding: The primary reaction involves the formation of covalent bonds with DNA bases, particularly guanine, leading to cross-linking between DNA strands .
  3. Deactivation Pathways: Cisplatin can also react with thiols and other nucleophiles in the body, which may lead to reduced efficacy or increased toxicity.

Technical Details

The hydrolysis reaction is crucial for activating cisplatin's anticancer properties. The kinetics of these reactions can be influenced by factors such as pH and the presence of competing nucleophiles.

Mechanism of Action

The anticancer activity of cisplatin is primarily attributed to its ability to bind to DNA and form cross-links.

Process Overview

  1. Formation of Active Species: Upon entering cells, cisplatin undergoes hydrolysis to generate activated species that can bind to DNA.
  2. DNA Cross-Linking: These species preferentially bind to the N7 position of guanine residues in DNA, leading to intra- and inter-strand cross-links .
  3. Cell Cycle Arrest and Apoptosis: The formation of these cross-links inhibits DNA replication and transcription, resulting in cell cycle arrest and triggering apoptosis through various signaling pathways.

Data Insights

Research indicates that cells with defective repair mechanisms (e.g., those lacking functional nucleotide excision repair) are particularly sensitive to cisplatin treatment .

Physical and Chemical Properties Analysis

Cisplatin exhibits distinct physical and chemical properties that are relevant for its application in medicine.

Physical Properties

  • Appearance: Yellow crystalline solid
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Decomposes before melting at approximately 270 °C

Chemical Properties

  • Stability: Stable under dry conditions but hydrolyzes in aqueous solutions.
  • Reactivity: Reacts with nucleophiles such as thiols; forms complexes with various biomolecules.

These properties influence its formulation and delivery methods in clinical settings.

Applications

Cisplatin is predominantly utilized in oncology for treating various types of cancers:

  1. Testicular Cancer: Considered the first-line treatment.
  2. Ovarian Cancer: Effective in combination therapies.
  3. Bladder Cancer: Used both as neoadjuvant and adjuvant therapy.
  4. Lung Cancer: Commonly combined with other chemotherapeutic agents for enhanced efficacy.

Additionally, ongoing research explores its use in combination therapies with novel agents to overcome resistance mechanisms .

Historical Evolution & Paradigm Shifts in Cisplatin Research

From Serendipitous Discovery to Chemotherapeutic Cornerstone

Cisplatin (cis-diamminedichloroplatinum(II)) was first synthesized in 1845 by Italian chemist Michele Peyrone but remained a chemical curiosity for over a century, known only as "Peyrone’s chloride" [1] [6] [7]. Its anticancer potential was uncovered accidentally in 1965 by biophysicist Barnett Rosenberg at Michigan State University. During experiments on bacterial cell division using platinum electrodes, Rosenberg observed that Escherichia coli ceased dividing but continued elongating. His team, including microbiologist Loretta VanCamp, identified electrolysis products—specifically cisplatin—as the inhibitory agent, not the electric field itself [4] [6] [8].

By 1969, Rosenberg demonstrated cisplatin’s potent antitumor activity in murine sarcoma models, achieving tumor regression without recurrence [4] [8]. This spurred clinical development by the National Cancer Institute (NCI). Initial human trials in the early 1970s revealed severe nephrotoxicity, nearly halting development. However, hydration protocols using intravenous fluids and diuretics like mannitol mitigated kidney damage, enabling dose escalation [3] [6]. Cisplatin’s efficacy proved transformative in testicular cancer. Under Lawrence Einhorn at Indiana University, cisplatin combined with vinblastine and bleomycin achieved cure rates exceeding 90%—up from 10% pre-cisplatin [4] [8]. FDA approval followed in 1978 for testicular, ovarian, and bladder cancers, cementing cisplatin as a chemotherapeutic cornerstone [1] [6].

Milestones in Structural Optimization: First- to Third-Generation Platinum Analogues

Cisplatin’s clinical limitations (e.g., toxicity, resistance) drove systematic efforts to develop safer, more effective analogues. Key structural modifications focused on the "leaving groups" (chloride ligands) and "carrier ligands" (ammines), altering reactivity, toxicity, and mechanistic profiles [1] [2] [5].

Table 1: Evolution of Clinically Approved Platinum-Based Chemotherapeutics

GenerationCompoundKey Structural ModificationClinical AdvantagesApproval Year
FirstCisplatincis-diamminedichloroplatinum(II)Broad-spectrum solid tumor activity1978
SecondCarboplatinBidentate cyclobutanedicarboxylate (CBDCA) ligandReduced nephro-/neurotoxicity; no hydration required1989
ThirdOxaliplatin1,2-diaminocyclohexane (DACH) carrier ligandActivity in cisplatin-resistant tumors; unique DNA adducts2002

Second-generation analogues: Carboplatin emerged from UK research led by Tom Connors and Michael Cleare at the Institute of Cancer Research. Replacing cisplatin’s chloride ligands with a stable CBDCA ring reduced electrophilicity, slowing DNA binding kinetics. This lowered nephro- and ototoxicity but increased myelosuppression [1] [6]. Carboplatin retained efficacy in ovarian cancer and became preferred for tolerance-sensitive regimens [5].

Third-generation analogues: Oxaliplatin, developed in France, features a bulky DACH ligand. This steric hindrance creates DNA adducts distinct from cisplatin, evading mismatch repair (MMR)-dependent resistance. Its efficacy in colorectal cancer—notably in the FOLFOX regimen—stemmed from overcoming cisplatin resistance mechanisms like enhanced nucleotide excision repair (NER) [1] [5]. Despite thousands of derivatives synthesized (e.g., picoplatin, satraplatin), only carboplatin and oxaliplatin achieved global approval due to their superior therapeutic indices [2] [5].

Cisplatin’s Role in Establishing Combination Chemotherapy Protocols

Cisplatin revolutionized oncology by proving that rationally designed multi-drug regimens could cure metastatic cancers. Its synergy with antimitotic agents and DNA disruptors formed the basis for curative protocols [3] [6] [8]:

  • Testicular Cancer: The BEP regimen (cisplatin + etoposide + bleomycin), pioneered by Einhorn, became the global standard. Cisplatin’s DNA crosslinking potentiated etoposide’s topoisomerase inhibition and bleomycin’s DNA strand scission, achieving near-universal cure rates [4] [6].
  • Ovarian Cancer: Cisplatin/carboplatin combined with taxanes (e.g., paclitaxel) improved response rates by 40–60% over monotherapy. Taxanes stabilized microtubules, arresting cells in G2/M phase—a vulnerability window for cisplatin-induced DNA damage [5] [6].
  • Solid Tumors: The FOLFOX protocol (oxaliplatin + 5-fluorouracil + folinic acid) became first-line for colorectal cancer. Oxaliplatin’s DACH-platinum adducts synergized with 5-FU’s thymidylate synthase inhibition, overcoming inherent cisplatin resistance [1] [5].

Table 2: Landmark Cisplatin-Based Combination Regimens

RegimenComponentsPrimary IndicationImpact on Cure/Survival
BEPBleomycin, etoposide, cisplatinMetastatic testicular cancerIncreased cure rates from ≤10% to >90%
FOLFOXOxaliplatin, 5-fluorouracil, folinic acidColorectal cancer50% reduction in recurrence vs. surgery alone
TPPaclitaxel, cisplatin (or carboplatin)Ovarian/lung cancersMedian survival increase: 12→24 months (ovarian)

These protocols established core principles of combination chemotherapy:

  • Non-overlapping toxicity: Agents with distinct dose-limiting toxicities (e.g., cisplatin’s nephrotoxicity + bleomycin’s pulmonary toxicity) allowed full therapeutic dosing [6].
  • Synergistic mechanisms: Simultaneous targeting of DNA integrity, repair, and cell division amplified tumor cell death [5] [8].
  • Resistance circumvention: Oxaliplatin’s success in FOLFOX validated targeting cisplatin-resistant phenotypes via structural innovation [1].

Properties

Product Name

cisplatin

IUPAC Name

azane;platinum(2+);dichloride

Molecular Formula

Cl2H6N2Pt

Molecular Weight

300.05 g/mol

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2

InChI Key

LXZZYRPGZAFOLE-UHFFFAOYSA-L

Canonical SMILES

N.N.[Cl-].[Cl-].[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.